Hydron;phosphate

Beschreibung

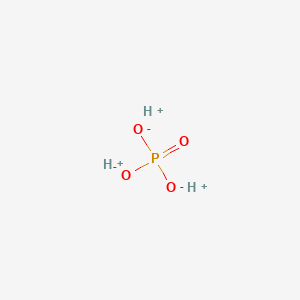

Structure

2D Structure

Eigenschaften

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Acid Base Equilibria and Speciation of Protonated Phosphate Systems

Thermodynamic Characterization of Phosphate (B84403) Protonation

The protonation and deprotonation of the phosphate species are governed by fundamental thermodynamic principles. The equilibrium position of each protonation step is quantified by the acid dissociation constant (pKa), while the enthalpic and entropic contributions provide deeper insight into the energetic forces driving these reactions. Furthermore, the ionic environment significantly influences these equilibria.

Determination of Acid Dissociation Constants (pKa values)

Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step is characterized by a specific acid dissociation constant (Ka) or its logarithmic form, pKa. libretexts.orgwikipedia.org The pKa values represent the pH at which the concentrations of the acid and its conjugate base are equal. wikipedia.org For phosphoric acid, these values are well-established:

pKa₁ = 2.12: This corresponds to the dissociation of the first proton from phosphoric acid (H₃PO₄) to form dihydrogen phosphate (H₂PO₄⁻). fsu.edugwu.edu The relatively low pKa₁ value indicates that phosphoric acid is a moderately strong acid in its first dissociation. libretexts.org

pKa₂ = 7.21: This value governs the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). fsu.edu This pKa is particularly significant as it falls within the typical physiological pH range, making the H₂PO₄⁻/HPO₄²⁻ pair a crucial biological buffer.

pKa₃ = 12.44: This represents the dissociation of the final proton from hydrogen phosphate (HPO₄²⁻) to form the phosphate ion (PO₄³⁻). fsu.edu The high value of pKa₃ indicates that HPO₄²⁻ is a very weak acid. youtube.com

The progressive increase in pKa values is a hallmark of polyprotic acids. libretexts.org As each proton is removed, the resulting anion carries an increasingly negative charge, making it electrostatically more difficult to remove the subsequent positively charged proton. libretexts.org

| Dissociation Step | Equilibrium Reaction | pKa at 25°C |

| First | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.12 fsu.edugwu.edu |

| Second | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.21 fsu.edu |

| Third | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.44 fsu.edu |

Enthalpic and Entropic Contributions to Protonation Processes

The thermodynamics of phosphate protonation can be further understood by examining the enthalpy (ΔH°) and entropy (ΔS°) changes associated with each dissociation step. These parameters reveal whether a reaction is driven by heat changes or by changes in the system's disorder.

Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of binding reactions, including protonation. nih.govnih.gov Studies have shown that the binding of substrates and inhibitors to enzymes that process phosphorylated molecules is often coupled to protonation or deprotonation of the phosphate group. nih.gov For instance, the binding of a phosphopeptide to the Src SH2 domain is linked to the protonation state of the phosphotyrosine, with distinct pKa values for the free and bound forms. nih.gov

The binding of some phosphorylated substrates to enzymes is found to be entropy-driven, while the binding of coenzymes can be enthalpy-driven. nih.gov In the case of the thermal decomposition of zinc ammonium (B1175870) phosphate, the intramolecular dehydration of the protonated hydrogen phosphate groups is an endothermic and non-spontaneous process, indicating a positive enthalpy change. researchgate.net

Effects of Ionic Strength on Equilibrium Constants

The acid dissociation "constants" are, in fact, not truly constant and are influenced by the ionic strength of the solution. fsu.eduelixirpublishers.com In ideal, infinitely dilute solutions, activity is equal to concentration. However, in real solutions containing other ions, electrostatic interactions between ions become significant. These interactions are quantified by the ionic strength of the medium. fsu.edu

The Debye-Hückel theory describes how the activity coefficients of ions decrease with increasing ionic strength. fsu.edu This means that at higher ionic strengths, the effective concentration (activity) of the ions is lower than their molar concentration. For the dissociation of phosphoric acid, this has a notable effect:

pKa values decrease with increasing ionic strength. fsu.eduelixirpublishers.com This is because the increase in ionic strength stabilizes the charged products of the dissociation (e.g., H₂PO₄⁻ and H⁺) more than the neutral or less charged reactant (H₃PO₄). This shifts the equilibrium towards the dissociated form, resulting in a stronger acid and a lower pKa.

This effect is more pronounced for equilibria involving multivalent ions, making the second and third dissociations of phosphoric acid particularly sensitive to changes in ionic strength. fsu.edu The relationship can be expressed by incorporating activity coefficients (γ) into the equilibrium expression, leading to a "conditional" or "apparent" equilibrium constant (cK) that is dependent on the ionic strength. fsu.edumdpi.com

The impact of ionic strength is a critical consideration in many fields. For example, in geochemical modeling, accurately predicting the solubility of phosphate minerals requires accounting for the ionic strength of natural waters. osti.gov Similarly, in biological systems, the high and variable ionic strength of cellular fluids can significantly alter the effective pKa values of phosphate groups, influencing biochemical reactions. nih.gov

Advanced Spectroscopic Approaches for Protonation State Elucidation

Determining the specific protonation state of phosphate species in complex environments, such as within solid materials or biological macromolecules, requires sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and X-ray Absorption Fine Structure (XAFS) spectroscopy are two powerful methods that provide detailed insights into the local chemical environment of the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphate Speciation (e.g., ³¹P MAS-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a non-destructive technique that can identify and quantify different phosphorus-containing species in both solid and solution states. gatech.edunih.gov The ³¹P nucleus has a spin of ½ and is 100% naturally abundant, making it an excellent probe for NMR studies. The chemical shift (δ) of the ³¹P signal is highly sensitive to the local electronic environment of the phosphorus atom, which is directly influenced by its protonation state and bonding. gatech.edu

In solid-state ³¹P MAS-NMR, different phosphate species give rise to distinct peaks in the spectrum. For instance, studies on calcite speleothems have used ³¹P MAS-NMR to identify various phosphate species, including individual phosphate ions incorporated within the calcite structure, crystalline monetite (CaHPO₄), and other unidentified crystalline phosphate phases. gatech.edu The chemical shifts for these species appear at different positions, allowing for their differentiation. gatech.edu

The technique has also been applied to study phosphorus speciation in pet foods, where it can distinguish between different inorganic phosphates and organophosphates. nih.gov In studies of phosphate sorption on mineral surfaces, ³¹P MAS-NMR can distinguish between different surface complexes, such as binuclear, bidentate surface complexes and amorphous aluminum phosphate precipitates. udel.edu The chemical shift of ³¹P in phosphate glasses has been shown to vary with the degree of polymerization and the type of cation present. rsc.org Solution ³¹P NMR is also widely used to analyze the speciation of phosphorus in environmental samples, such as soil extracts, revealing the relative abundance of orthophosphate, phosphomonoesters, and other organic phosphorus forms. researchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Protonation State Detection in Aqueous and Solid Phases

Phosphorus K-edge X-ray Absorption Fine Structure (XAFS) spectroscopy is another powerful tool for probing the local atomic and electronic structure of phosphorus in various materials. acs.orgnih.gov The technique involves exciting a core electron of the phosphorus atom with X-rays and analyzing the resulting absorption spectrum. The spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is particularly sensitive to the oxidation state and coordination chemistry of the phosphorus atom. nih.govresearchgate.net Studies have shown that the features in the P K-edge XANES spectra can be used to distinguish between different protonation states of phosphate. acs.orgnih.gov For example, the intensity of the "white line" peak in the XANES spectrum changes with the degree of deprotonation. acs.orgresearchgate.net In solid samples, the white line intensity increases with deprotonation due to increasing charge delocalization. acs.orgnih.gov Conversely, in aqueous solutions, the intensity decreases with deprotonation, an effect attributed to the interaction of solvating water molecules with the phosphate ion. acs.orgnih.gov

The EXAFS region provides information about the bond distances and coordination numbers of the atoms surrounding the central phosphorus atom. acs.orgresearchgate.net Analysis of the EXAFS data for different phosphate species has revealed that increased protonation (e.g., going from PO₄³⁻ to H₃PO₄) leads to increased disorder in the P-O shell in the solid state, likely due to the lengthening of P-OH bonds compared to P-O bonds. acs.orgnih.gov In aqueous solutions, however, increased protonation leads to reduced structural disorder within the first P-O shell. acs.orgnih.gov This has been linked to changes in the hydrogen bonding interactions between the phosphate species and the surrounding water molecules. acs.orgnih.gov

XAFS has been successfully applied to differentiate between phosphate species in both solid and aqueous samples, making it a valuable tool for studying phosphate chemistry in complex geochemical and biological systems. acs.orgresearchgate.netresearchgate.net

Computational Studies of Phosphate Protonation Equilibria

Computational chemistry offers powerful tools to investigate the intricacies of phosphate protonation at a molecular level. These methods provide detailed insights into the energetics and dynamics of these fundamental processes.

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in determining the energetic landscape of phosphate protonation. rsc.orgucl.ac.uk These calculations can predict the proton affinity and gas-phase basicity of various phosphate species. For instance, studies have used methods like B3LYP/6-31G(d,p) to evaluate the energetic profiles of reactions involving protonated phosphinic acids. rsc.org Such calculations have revealed that ignoring the energy required for the protonation of the phosphinic acid can lead to underestimations of the reaction's enthalpy. rsc.org

The choice of computational method and basis set is crucial for obtaining accurate results. For example, the G2 method, which is known to yield energetic values within 1 kcal/mol of experimental data, has been used to refine energetics after initial geometry optimization. rutgers.edu Hartree-Fock calculations have been employed to determine the stable conformations of protonated phosphate groups, such as in phosphatidylinositol 4,5-bisphosphate (PIP2), showing that a proton can be stably bound to a phosphate oxygen. nih.gov Furthermore, quantum chemical calculations can elucidate the mechanism of reactions, identifying transition states and intermediates, which is critical for understanding the reactivity of protonated phosphates. rsc.org

The protonation state of phosphate groups is a key factor in many biological reactions. Quantum chemical methods have been used to study the enolization of ribulose bisphosphate, the initial step in CO2 fixation by Rubisco, highlighting the importance of protonation in this process. sci-hub.se These computational approaches provide a molecular-level understanding that complements experimental findings.

Molecular dynamics (MD) simulations provide a dynamic picture of how protonated phosphate species interact with their environment, including solvent molecules and counterions. ucl.ac.uknih.govresearchgate.net These simulations can reveal the structure and dynamics of the solvation shells around phosphate ions. For instance, Born-Oppenheimer MD simulations have shown that the water molecules in the first solvation shell of a phosphate ion are significantly slower than bulk water, indicating strong interactions. researchgate.net

MD simulations are particularly useful for studying the influence of counterions on protonated phosphates. Simulations have shown that divalent cations like Ca²⁺ and Mg²⁺ have a condensing effect on lipid bilayers containing phosphate groups, leading to smaller lipid areas and increased molecular packing. biorxiv.org The strength of this interaction is related to the cation's hydration energy, with Ca²⁺, having a lower hydration energy, interacting more strongly than Mg²⁺. biorxiv.org

The protonation state of molecules can be explicitly included in MD simulations to study their effects on molecular structure and stability. For example, simulations of the hairpin ribozyme have shown that a protonated adenosine (B11128) (A38H+) forms a stable, tight interaction with a phosphate group, which is crucial for the ribozyme's structure and function. nih.gov These simulations often employ force fields like AMBER, and the accurate treatment of long-range electrostatic interactions using methods like the Particle-Mesh Ewald (PME) is essential for stable and realistic simulations of charged molecules like protonated phosphates. nih.govnih.gov Furthermore, combining MD simulations with quantum mechanics in QM/MM (quantum mechanics/molecular mechanics) methods allows for the study of chemical reactions, such as phosphate ester hydrolysis, in a complex enzymatic environment. rutgers.edu

Influence of Environmental Factors on Protonated Phosphate Speciation

The distribution of different protonated forms of phosphate is highly sensitive to various environmental factors. The interplay of pH, the presence of cations, and the nature of the solvent dictates the predominant phosphate species in a given system.

The speciation of phosphate in aqueous solutions is fundamentally governed by the pH. Phosphoric acid (H₃PO₄) is a triprotic acid with three distinct pKa values (pKa1 ≈ 2.2, pKa2 ≈ 7.2, and pKa3 ≈ 12.4). derangedphysiology.com This results in the sequential deprotonation of phosphoric acid as the pH increases.

At a low pH (below pKa1), the fully protonated phosphoric acid (H₃PO₄) is the dominant species. As the pH rises, it deprotonates to form dihydrogen phosphate (H₂PO₄⁻). In the pH range between pKa1 and pKa2, H₂PO₄⁻ is the major form. acs.org For example, at pH 5, H₂PO₄⁻ is the predominant species. acs.orgnih.gov As the pH increases further, past pKa2, a second deprotonation occurs, yielding hydrogen phosphate (HPO₄²⁻). acs.org At a physiological pH of around 7.4, a mixture of H₂PO₄⁻ and HPO₄²⁻ exists, with HPO₄²⁻ being the more prevalent species (approximately 80%). derangedphysiology.com At a pH of 9, HPO₄²⁻ is the dominant ion. acs.orgnih.gov Finally, at very high pH values (above pKa3), the fully deprotonated phosphate (PO₄³⁻) becomes the primary species.

This pH-dependent distribution has significant practical implications. For instance, in electrochemical phosphate removal processes, adjusting the feed solution pH to a lower value (e.g., pH 5) enhances the removal rate because the dominant species, H₂PO₄⁻, carries a single charge, allowing for more efficient transport compared to the doubly charged HPO₄²⁻ at higher pH. acs.orgnih.gov The distribution of phosphate species can be visually represented in a distribution diagram, which plots the fractional concentration of each species as a function of pH. prexams.com

Protonated phosphate species readily interact with various cations present in their environment, forming complexes that can influence their solubility and reactivity. The extent of this interaction depends on the charge and size of the cation.

Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) interact strongly with phosphate groups. nih.govosu.edu These interactions are crucial in biological systems, where they can stabilize the structure of molecules like RNA. researchgate.net In the context of lipid membranes containing phosphatidylserine (B164497) (which has a phosphate group), both Ca²⁺ and Mg²⁺ bind to the headgroups, with Ca²⁺ binding proposed to occur in a two-step process. nih.gov The binding of these divalent cations can induce conformational changes in the lipid headgroups. nih.gov Molecular dynamics simulations have shown that Ca²⁺ and Mg²⁺ have a condensing effect on lipid bilayers, attributed in part to the lower hydration energy of Ca²⁺ allowing for a closer interaction. biorxiv.org

The acid-base properties of protonated phosphates are significantly altered in non-aqueous solvents compared to water. britannica.com The solvent's own acidic or basic nature, its dielectric constant, and its ability to solvate specific ions are key factors. britannica.com

In non-aqueous solvents, weak acids like phosphoric acid tend to exist predominantly in their molecular form, even in dilute solutions. researchgate.net The solvent can have a "levelling effect," where all acids appear strong in a basic solvent, or a "differentiating effect," where the relative strengths of acids can be distinguished. pearsoncanada.cavsmu.by For example, in a basic solvent like ammonia (B1221849), even weak acids will ionize more readily than in water. pearsoncanada.ca Conversely, in an acidic solvent like acetic acid, the basic properties of a substance are enhanced. vsmu.by

The dielectric constant of the solvent plays a crucial role. Solvents with high dielectric constants favor the formation of ions, while those with low dielectric constants, like acetic acid, promote the existence of ion pairs and more complex associates. britannica.com The solubility of phosphate species and their dissociation constants are thus highly dependent on the solvent composition. For instance, in 2-propanol-water mixtures, an increase in the organic co-solvent's basicity facilitates dissociation, while a decrease in the dielectric constant enhances association. researchgate.net Some aprotic solvents with high dielectric constants, such as dimethyl sulfoxide, can make anions like methoxide (B1231860) exceptionally strong bases. britannica.com Therefore, understanding the properties of the non-aqueous solvent is critical for predicting the behavior of protonated phosphate systems. u-szeged.hu

Methodological Advancements in Protonated Phosphate Research

Advanced Analytical Techniques for Phosphate (B84403) Speciation Analysis

The accurate determination of different phosphate species (speciation) is critical for understanding their roles in various systems. Modern analytical chemistry offers a suite of powerful tools for this purpose.

Ion chromatography (IC) is a cornerstone technique for the separation and quantification of various phosphorus species. researchgate.netnih.gov It is particularly effective for analyzing inorganic anions like orthophosphate. researchgate.net Recent advancements have led to the development of more powerful methods, such as two-dimensional ion chromatography (2D-IC) coupled with electrospray ionization high-resolution mass spectrometry (ESI-HRMS). acs.orgnih.gov This hyphenated technique offers enhanced separation and sensitivity, allowing for the simultaneous analysis of multiple phosphate-containing compounds, including inorganic phosphates and organic phosphate metabolites, even at trace levels. acs.orgnih.govchromatographyonline.com

The 2D-IC-ESI-HRMS method has proven advantageous for analyzing complex environmental samples, overcoming challenges like adsorption and microbial uptake that can affect traditional methods. acs.orgresearchgate.net In this approach, the first dimension of chromatography can be used to remove interfering anions, while the second dimension provides detailed separation of the target phosphate species before they are detected by the mass spectrometer. chromatographyonline.com This allows for the unambiguous identification of isomers, isobars, and isotopologues that might otherwise interfere with mass spectrometric detection. chromatographyonline.com

Interactive Table: Comparison of Chromatographic Techniques for Phosphate Analysis

| Technique | Principle | Analytes | Advantages | Limitations |

| Ion Chromatography (IC) | Ion-exchange separation followed by conductivity detection. researchgate.netunil.ch | Inorganic anions (e.g., orthophosphate). researchgate.net | Robust, reliable for routine analysis. researchgate.net | Can be time-consuming, may not separate all organic species. waterrf.org |

| 2D-IC-ESI-HRMS | Two-dimensional chromatographic separation coupled to high-resolution mass spectrometry. acs.orgnih.gov | Inorganic and organic phosphate species. acs.orgresearchgate.net | High sensitivity and selectivity, simultaneous analysis of multiple species. acs.orgnih.gov | Higher complexity and cost. waterrf.org |

The Molybdenum Blue method remains a widely used and highly sensitive spectrophotometric technique for the determination of orthophosphate. mdpi.comorientjchem.org The principle of this method involves the reaction of orthophosphate with an acidic molybdate (B1676688) solution to form a phosphomolybdate complex. mdpi.comorientjchem.org This complex is then reduced by an agent, such as ascorbic acid or sodium thiosulfate, to produce an intensely colored "molybdenum blue" compound. mdpi.comorientjchem.orgscispace.com The intensity of the blue color, which is measured with a spectrophotometer, is directly proportional to the concentration of orthophosphate in the sample. mdpi.comorientjchem.org

Modifications to the original method have been developed to improve its sensitivity and to mitigate interferences from labile organic phosphates that could hydrolyze under the acidic conditions of the assay. unl.eduunl.edu For instance, reading the absorbance at a higher wavelength (850 nm instead of 700 nm) has been shown to increase sensitivity by approximately 45%. unl.eduunl.edu

Key Features of the Molybdenum Blue Method:

High Sensitivity: Capable of detecting low concentrations of orthophosphate. orientjchem.org

Principle: Formation of a phosphomolybdate complex followed by reduction to molybdenum blue. mdpi.comtaylorandfrancis.com

Reducing Agents: Commonly used reducing agents include ascorbic acid and sodium thiosulfate. mdpi.comscispace.com

Detection: The concentration is determined by measuring the absorbance of the blue color, typically at a wavelength around 880 nm. orientjchem.orgtaylorandfrancis.com

Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful techniques for determining the total phosphorus content with high precision. waterrf.orgmdpi.com However, on their own, these techniques cannot differentiate between different phosphate species. waterrf.org

To achieve speciation analysis, ICP techniques are often coupled with separation methods like ion chromatography. waterrf.org This hyphenated approach combines the separation power of chromatography with the sensitive and element-specific detection of ICP-MS or ICP-OES. mdpi.com For instance, a method has been developed that uses two-dimensional ion chromatography coupled simultaneously with both ESI-MS and ICP-MS for the comprehensive analysis of ionic decomposition products in battery electrolytes, including organo(fluoro)phosphates. rsc.org This allows for both identification and quantification of the separated phosphorus-containing species. rsc.org

Isotope dilution is a powerful quantification strategy that enhances the accuracy of trace-level analysis by correcting for sample matrix effects and procedural losses. nih.govcabidigitallibrary.org This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹⁸O-labeled phosphate) to the sample as an internal standard. acs.orgresearchgate.net

The ratio of the unlabeled (native) analyte to the labeled standard is then measured using a mass-sensitive detector, such as a mass spectrometer. acs.orgnih.gov This allows for the accurate determination of the original concentration of the analyte, even if some of it is lost during sample preparation or analysis. acs.orgnih.gov Isotope dilution quantitation, when combined with 2D-IC-ESI-MS, has been shown to provide highly accurate results for trace-level phosphate in complex samples like surface water, overcoming issues like adsorption losses that can bias other methods. acs.orgnih.gov

Computational Methodologies for Investigating Protonated Phosphate Systems

In addition to experimental techniques, computational methods have become indispensable for gaining a molecular-level understanding of protonated phosphate systems.

Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. mdpi.comaip.org This technique has been successfully applied to investigate the mechanisms of phosphate transport across cell membranes and the interactions of phosphate species with various surfaces. researchgate.netresearchgate.net

For example, MD simulations have been used to elucidate the transport pathway of phosphate ions through protein channels like the outer membrane protein P (OprP) from Pseudomonas aeruginosa. researchgate.net These simulations can reveal key interactions between the phosphate ion and amino acid residues within the channel, identifying binding sites and energy wells that facilitate transport. researchgate.net

Furthermore, quantum mechanics/molecular mechanics (QM/MM) MD simulations, which combine the accuracy of quantum mechanics for a small, reactive part of the system with the efficiency of classical mechanics for the larger environment, have been employed to study the interaction of organic phosphates with mineral surfaces like goethite and diaspore. mdpi.comfrontiersin.orgnih.gov These studies provide detailed insights into the formation of chemical bonds, proton transfer events, and the role of water molecules in mediating these interactions at the atomic level. mdpi.comfrontiersin.org Such simulations have revealed that the deprotonation of specific amino acid residues can trigger the release of phosphate from transporters, a key step in the functional cycle. pnas.orgescholarship.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Phosphate Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a powerful computational method for investigating the mechanisms of enzymatic reactions, including those involving phosphate transfer and hydrolysis. scispace.com This approach combines the strengths of quantum mechanics (QM) for accuracy in describing chemical reactions and molecular mechanics (MM) for the speed of classical mechanics in handling large systems. eurekaselect.com In a typical QM/MM simulation, the region where bond-breaking and bond-forming events occur (e.g., the phosphate group and key active site residues) is treated with a high-level QM method, while the remainder of the protein and solvent environment is described by an MM force field. scispace.comeurekaselect.com

The application of QM/MM methods has provided significant insights into phosphate chemistry. Studies on enzymes like human uridine-cytidine kinase 2 (UCK2) and cyclin-dependent kinase 2 (CDK2) have utilized QM/MM to elucidate the phosphoryl transfer mechanism. scispace.comnih.gov For UCK2, QM/MM calculations of the potential energy surface (PES) revealed a concerted SN2 mechanism with a calculated energy barrier of 15.1 kcal/mol, which is in reasonable agreement with the experimental value of 17.5 kcal/mol. scispace.com Similarly, for CDK2, QM/MM results suggest a dissociative, base-assisted mechanism with a potential energy barrier of 14.3 kcal/mol. nih.gov These studies showcase the ability of QM/MM to differentiate between associative, dissociative, and concerted pathways. scispace.com

Recent advancements in the field include the development of adaptive QM/MM methods, such as the adaptive buffered force (AdBF) approach. letifmones.com Implemented in software packages like CP2K and AMBER, this method allows for the dynamic redefinition of QM and MM regions during a simulation, improving accuracy and stability by reducing errors at the QM-MM interface. letifmones.com

Density Functional Theory (DFT) Applications in Phosphate Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone for studying chemical and biological systems at an atomic level with high accuracy and relatively low computational cost. mdpi.comlongdom.org It is used to predict structures, thermodynamics, kinetics, and spectroscopic parameters, which can then be compared with experimental data. mdpi.com In the context of phosphate chemistry, DFT has been applied to a wide range of problems, from reactions at mineral-water interfaces to the elucidation of complex enzymatic mechanisms.

A key application of DFT is in modeling the interaction of phosphate with mineral surfaces. For instance, DFT calculations were used to model the surface complexes of phosphate adsorbed onto goethite (α-FeOOH), a common iron oxide in soils. mdpi.com These calculations predicted the structures of the adsorbed complexes and calculated the vibrational frequencies, which were then compared with experimental observations. The model showed that the exchange of salicylate (B1505791) for phosphate on the goethite surface is significantly exothermic, providing a molecular-level explanation for how plant exudates can free adsorbed phosphate in soils. mdpi.com

DFT is also instrumental in studying reaction mechanisms. It has been used to explore the hydrolysis of DNA analogs like bis(4-nitrophenyl)phosphate (BNPP) catalyzed by metal complexes, identifying both concerted and stepwise SN2-type pathways. researchgate.net Furthermore, ab initio molecular dynamics (AIMD) simulations, which use DFT to calculate forces, have been employed to identify the reactions that transform metathiophosphate molecules into more complex phosphate chains. acs.org However, achieving high accuracy for phosphate systems can be challenging for standard semiempirical methods, often requiring specific parameterization, as seen in the development of SCC-DFTB (Self-Consistent-Charge Density-Functional-Tight-Binding) parameters optimized for phosphate proton affinities. rutgers.edu

Free Energy Calculations for Proton Transfer Processes Involving Phosphate

Understanding the energetics of proton transfer is crucial for deciphering the mechanisms of many biological and chemical processes involving phosphates. Free energy calculations, often coupled with QM/MM methods, provide a way to map the energy landscape of these reactions and identify the most probable pathways and transition states.

Careful and systematic mapping of the free energy landscape is essential to resolve mechanistic controversies. nih.gov For example, in the study of phosphate monoester hydrolysis, some studies suggested that proton transfer (PT) involved multiple water molecules. However, a more rigorous study using a 3D reaction coordinate that explicitly included the PT coordinate demonstrated that a path involving a single water molecule is viable and had been overlooked by automated approaches. nih.gov

Experimental Techniques for Mechanistic and Kinetic Studies of Phosphate Reactions

Kinetic Analysis of Phosphate Hydrolysis Reactions

Kinetic analysis is a fundamental experimental approach to understanding the mechanisms and rates of phosphate hydrolysis reactions. These studies typically involve monitoring the reaction progress over time under various conditions to determine rate constants and thermodynamic parameters like activation energy. acs.orgnih.gov

A variety of analytical techniques are employed for kinetic analysis. Spectrophotometry is commonly used to monitor the hydrolysis of phosphate esters that release a chromophoric leaving group, such as the p-nitrophenolate ion from bis(p-nitrophenyl)phosphate (BNPP). nih.gov By measuring the increase in absorbance at a specific wavelength, researchers can determine the observed rate constants (kobs). samipubco.com In one study, the hydrolysis of BNPP catalyzed by a copper complex was monitored for over 8000 minutes, revealing biphasic kinetics corresponding to the sequential cleavage of the two phosphate ester bonds. nih.gov

Modern approaches leverage data-rich experimentation to characterize reaction kinetics more efficiently. For instance, the hydrolysis of propionyl phosphate was studied using an integrated platform of Fourier-transform infrared (FTIR) spectroscopy and repeated temperature scanning. acs.org This method allowed for the generation of a massive database in a single experiment, from which key kinetic parameters like activation energy and the pre-exponential factor were determined under the assumption of first-order kinetics. acs.org

Kinetic isotope effects (KIEs) offer a more detailed probe into the reaction's transition state. By measuring the change in reaction rate upon isotopic substitution, researchers can gain insight into bond vibrations at the point of bond cleavage. Studies on the enzyme alkaline phosphatase using this technique suggested a loose transition state similar to that in solution, where strong interactions with active site zinc ions restrict the vibrational motions of the substrate. nih.gov

| Compound | Conditions | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Source |

|---|---|---|---|---|---|

| bis(p-nitrophenyl)phosphate (BNPP) | Catalyzed by [Cu(Me3tacn)(OH2)(OH)]+, 50.0 °C | 0.14 M-1s-1 | 55 ± 6 kJ/mol | -92 ± 20 J K-1mol-1 | nih.gov |

| bis-(p-nitrophenyl) phosphate | 1 M NaOH, 20 °C, varying glycerol (B35011) % | Rate increases with glycerol % | 39.02 kJ/mol | -149.9 J/K mol | samipubco.com |

| Propionyl phosphate | Aqueous solution, temperature scanning | First-order kinetics assumed | Determined | Determined (via pre-exponential factor) | acs.org |

Investigation of Proton Transfer Mechanisms in Phosphate Systems

The movement of protons (hydrons) is central to the function of many phosphate-containing systems, from biological energy conversion to fuel cell technology. researchgate.net Experimental and computational studies have been crucial in elucidating the molecular-level mechanisms of proton transport, particularly in phosphoric acid and its aqueous mixtures.

Neat liquid phosphoric acid exhibits the highest intrinsic proton conductivity of any known substance. nih.gov This remarkable property is not due to the simple diffusion of individual protons but arises from a "structural diffusion" or Grotthuss-type mechanism. researchgate.netnih.gov Ab initio molecular dynamics simulations have revealed that strong, polarizable hydrogen bonds in phosphoric acid lead to coupled proton motion and the formation of extended, polarized hydrogen-bonded chains. nih.govrsc.org The interplay between the formation of these chains and a frustrated hydrogen-bond network (where there is an imbalance of proton donor and acceptor sites) facilitates rapid proton transport. researchgate.netnih.gov

Mechanistic Probes in Phosphate-Mediated Catalysis

Mechanistic probes are experimental tools used to identify active sites and intermediates in catalytic reactions involving phosphate species. These probes can range from chemical molecules that interact with the catalyst surface to electrochemical and isotopic labeling techniques. nsf.govacs.org

In the field of heterogeneous catalysis, supported-phosphate-catalysts (SPCs) are used in numerous industrial processes. nsf.gov The mechanism of how these catalysts function has been investigated using in-situ chemical probe spectroscopy. In these experiments, molecules like ammonia (B1221849) (NH₃) or ethanol (B145695) (C₂H₅OH) are introduced to the catalyst, and their interactions are monitored using infrared spectroscopy. These studies revealed that the phosphate surface can mediate a hydrogen-transfer reaction, where the probe molecule acts as a hydrogen donor. The results suggest that P=O surface sites, rather than Brønsted acid sites (P-OH), are the active sites for this hydrogen transfer. nsf.gov

In electrocatalysis, the mechanism of the oxygen evolution reaction (OER) by a cobalt-phosphate (Co-Pi) catalyst at neutral pH was studied using electrokinetic and ¹⁸O isotope labeling experiments. acs.org The kinetic data showed that the reaction rate has an inverse first-order dependence on proton activity and is zeroth-order with respect to phosphate concentration (above a certain threshold). This led to a proposed mechanism involving a rapid, proton-coupled electron transfer equilibrium between Co(III)-OH and Co(IV)-O, with a phosphate species acting as the proton acceptor. acs.org

Phosphorus compounds themselves can act as catalysts. Nucleophilic phosphine (B1218219) catalysis, for example, is a powerful tool in organic synthesis where phosphines activate substrates like alkenes and alkynes to form reactive zwitterionic intermediates. acs.org The study of these processes provides fundamental insights into the diverse catalytic roles of phosphorus. acs.org

Role of Protonated Phosphate Species in Biological and Environmental Systems

Biological Significance of Phosphate (B84403) Buffering Systems

The phosphate buffer system, consisting of dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions, is a cornerstone of pH regulation in biological systems. fiveable.me Its effectiveness is particularly pronounced within cells and in renal tubules, where it plays a major role in maintaining acid-base balance. wikilectures.eu

Inside cells, the phosphate buffer system is of paramount importance for maintaining a stable pH, typically around 7.2 to 7.4. fiveable.mefiveable.me This is crucial because metabolic activities, such as cellular respiration, generate acidic byproducts that could otherwise lead to a harmful drop in intracellular pH. fiveable.me The components of the phosphate buffer, dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), act as a weak acid and a weak base, respectively. wikipedia.org If excess hydrogen ions (H⁺) are produced, they are neutralized by the hydrogen phosphate ions (HPO₄²⁻). Conversely, if the intracellular environment becomes too alkaline (excess hydroxide (B78521) ions, OH⁻), the dihydrogen phosphate ions (H₂PO₄⁻) donate protons to neutralize them. wikipedia.orgreagent.co.uk This buffering action helps to prevent drastic pH fluctuations that could disrupt cellular functions. fiveable.me The concentration of phosphate ions is significantly higher inside cells compared to the extracellular fluid, which enhances its buffering capacity in this environment. wikilectures.eu

Table 1: Key Components and Reactions in Intracellular Phosphate Buffering

| Component | Role | Reaction with Acid (H⁺) | Reaction with Base (OH⁻) |

| Dihydrogen Phosphate (H₂PO₄⁻) | Weak Acid | - | H₂PO₄⁻ + OH⁻ ⇌ HPO₄²⁻ + H₂O |

| Hydrogen Phosphate (HPO₄²⁻) | Weak Base | HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻ | - |

While the bicarbonate buffer system is the primary buffer in the blood, the phosphate buffer system also contributes to maintaining the pH of extracellular fluid, including blood plasma, within a narrow range of 7.32 to 7.42. reagent.co.ukwikipedia.org Although present in lower concentrations in the blood compared to bicarbonate, the phosphate buffer system is critical in the renal tubules for regulating urine pH. nih.govgeekymedics.com In the kidneys, excess hydrogen ions can be excreted in the urine. The phosphate buffer system in the tubular fluid "traps" these H⁺ ions by combining them with HPO₄²⁻ to form H₂PO₄⁻, which is then excreted. geekymedics.com This process not only removes acid from the body but also allows for the reabsorption of bicarbonate, further contributing to the body's acid-base balance. geekymedics.com

Enzymes, the catalysts of biochemical reactions, are highly sensitive to pH changes. reagent.co.uk Most enzymes have a narrow optimal pH range at which they exhibit maximum activity. Deviations from this range can lead to a loss of function or even irreversible denaturation. reagent.co.uk Phosphate buffers are essential for maintaining a stable pH environment, thereby ensuring the optimal functioning and stability of enzymes. fiveable.meconsensus.app This is critical for metabolic pathways like glycolysis and the citric acid cycle, where enzymes catalyze a series of reactions that are pH-dependent. fiveable.me The type and concentration of the buffer can significantly impact enzyme activity. nih.govpatsnap.com For instance, some studies have shown that high concentrations of sodium phosphate buffer can enhance the activity of certain enzymes. nih.gov However, it's also noted that phosphate buffers can sometimes inhibit the activity of specific enzymes, such as certain kinases. patsnap.comcreative-enzymes.com

Table 2: General Effects of pH on Enzyme Activity

| pH Condition | Effect on Enzyme | Consequence |

| Optimal pH | The enzyme exhibits maximum catalytic activity. | Efficient biochemical reactions and metabolic pathways. |

| Suboptimal pH (Acidic or Alkaline) | The enzyme's activity is reduced. | Slower reaction rates and potential metabolic inefficiency. |

| Extreme pH | The enzyme can undergo denaturation, losing its three-dimensional structure. | Complete and often irreversible loss of enzyme function. |

Protonated Phosphate in Fundamental Biochemical Processes

Beyond its role in pH regulation, protonated phosphate is a central component of molecules that are fundamental to life's most essential processes, including energy metabolism and the storage of genetic information.

Phosphate groups are integral to the structure and function of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. drinkharlo.comlibretexts.org ATP stores chemical energy in its high-energy phosphoanhydride bonds. wikipedia.orgbyjus.com The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and an inorganic phosphate (Pi) is an exergonic reaction that releases a significant amount of energy, which is then used to power numerous cellular activities. wikipedia.orgbyjus.combyjus.com This reaction involves the nucleophilic attack of a water molecule on the terminal gamma-phosphate of the ATP molecule. nih.gov The release of energy is due to the products (ADP and Pi) being at a lower energy state than the reactants (ATP and water). libretexts.orgwikipedia.org This is partly because the hydrolysis relieves the electrostatic repulsion between the negatively charged phosphate groups in the ATP molecule. wikipedia.org This process of energy release through ATP hydrolysis is fundamental to muscle contraction, active transport across cell membranes, and the synthesis of macromolecules. libretexts.orgbyjus.com

The backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is formed by a repeating chain of sugar and phosphate groups. wikipedia.orggenome.gov Specifically, a phosphate group links the 5' carbon of one sugar molecule to the 3' carbon of the next, forming a phosphodiester bond. libretexts.orgfiveable.me This sugar-phosphate backbone provides the structural framework for the nucleic acids. wikipedia.orggenome.gov The phosphate groups in the backbone are negatively charged at physiological pH, which is a critical feature. fiveable.metutorchase.com This negative charge makes the DNA and RNA molecules hydrophilic and helps to stabilize their structure. wikipedia.org Furthermore, the repulsion between the negatively charged phosphate groups helps to keep the two strands of the DNA double helix from collapsing onto each other. youtube.com The stability of these phosphodiester bonds is crucial for the integrity of the genetic information stored in DNA and for the various functions of RNA. fiveable.me

Involvement in Cellular Signal Transduction via Phosphorylation/Dephosphorylation

The reversible addition and removal of phosphate groups, a process known as phosphorylation and dephosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes. nih.gov This dynamic interplay acts as a molecular switch, controlling protein function and transmitting signals throughout the cell. aatbio.com The enzymes responsible for these modifications are kinases, which add phosphate groups, and phosphatases, which remove them. pearson.comquora.com

Phosphorylation can dramatically alter a protein's conformation, leading to its activation or inactivation. aatbio.com This change in structure can affect the protein's enzymatic activity, its ability to interact with other molecules, and its location within the cell. aatbio.com Signal transduction pathways, which convey information from the cell's exterior to its interior, are heavily reliant on a cascade of phosphorylation events. aatbio.com The activation of a receptor at the cell surface can trigger a chain reaction of protein phosphorylations, amplifying the initial signal and ultimately leading to a specific cellular response. nih.govaatbio.com

The significance of this process is underscored by the sheer number of proteins that are regulated by this mechanism. It is estimated that a substantial portion of the eukaryotic proteome is temporarily phosphorylated. youtube.com The specificity of phosphorylation is crucial, with different amino acid residues such as serine, threonine, and tyrosine being the primary targets for the attachment of phosphate groups. youtube.com

Mechanisms of Biomineralization Involving Inorganic Phosphate

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen tissues. wikipedia.org Inorganic phosphate plays a critical role in the formation of various biominerals, most notably in the skeletons and teeth of vertebrates. mcgill.canih.gov The primary mineral component in these structures is a form of calcium phosphate known as hydroxyapatite. wikipedia.orgmcgill.ca

The process of biomineralization is highly controlled and involves a series of intricate steps that begin at the cellular level. nih.govresearchgate.net Intracellular processes are fundamental to initiating the formation of mineral deposits. researchgate.net Organelles such as the endoplasmic reticulum and mitochondria are involved in the accumulation and processing of calcium and phosphate ions, which are the essential building blocks for these minerals. researchgate.netnih.gov

Within these organelles, amorphous calcium phosphate precursors are formed. researchgate.net These initial mineral deposits are then transported outside the cell, often within matrix vesicles, to the site of mineralization. nih.govnih.gov There, they undergo further transformation and crystallization, often in association with an organic matrix, such as collagen, to form the final, highly organized mineralized tissue. nih.gov The controlled deposition of these inorganic phosphate minerals provides the structural integrity and rigidity characteristic of bone and teeth. nih.gov

Phosphorus Homeostasis and Nutrient Cycling in Biological Organisms

Phosphorus is an indispensable element for all life, forming a key component of essential biomolecules such as DNA, RNA, and ATP. britannica.comkhanacademy.org Consequently, organisms have evolved sophisticated mechanisms to maintain a stable internal concentration of phosphate, a state known as phosphorus homeostasis. This is crucial as phosphorus is often a limiting nutrient in many ecosystems, meaning its scarcity can restrict growth. britannica.comkhanacademy.org

The cycling of phosphorus through biological systems begins with its uptake from the environment. fiveable.me Plants absorb inorganic phosphate from the soil through their roots, often aided by symbiotic relationships with mycorrhizal fungi. fiveable.me This phosphate is then incorporated into organic molecules and transferred through the food web as plants are consumed by herbivores, which are in turn consumed by carnivores. khanacademy.orgkhanacademy.org

When organisms die and decompose, or excrete waste products, the organic phosphorus they contain is returned to the environment. khanacademy.orglibretexts.org Soil microorganisms play a vital role in this process by mineralizing organic phosphorus back into inorganic phosphate, making it available for uptake by plants once again. fiveable.mehawaii.edu This biogeochemical cycling is essential for sustaining the productivity of both terrestrial and aquatic ecosystems. libretexts.org

Environmental Speciation and Biogeochemical Cycling of Phosphorus

Inorganic and Organic Phosphate Forms in Diverse Environmental Matrices (e.g., Soil, Water, Sediment)

Phosphorus exists in the environment in a variety of forms, broadly categorized as inorganic and organic. aces.eduaces.edu The specific forms present vary depending on the environmental matrix, such as soil, water, or sediment. nih.gov

In soil, inorganic phosphorus can be found in solution, adsorbed to the surfaces of soil particles, or as part of mineral structures. aces.edu The primary plant-available forms are the orthophosphate ions H₂PO₄⁻ and HPO₄²⁻. hawaii.edu Organic phosphorus in soil is derived from the decomposition of plant and animal residues and the bodies of microorganisms. aces.edu This organic fraction includes compounds like inositol (B14025) phosphates, phospholipids, and nucleic acids. aces.edu

In aquatic systems, phosphorus is also present in both dissolved and particulate forms. aces.edu Dissolved phosphorus includes soluble reactive phosphorus (primarily orthophosphate) and dissolved organic phosphorus. youtube.com Particulate phosphorus is associated with living organisms like plankton, dead organic matter, and mineral particles suspended in the water column. aces.eduyoutube.com The distribution between these different forms is dynamic and influenced by biological and chemical processes. youtube.com

Biogeochemical Cycling of Phosphate Species in Aquatic and Terrestrial Ecosystems

The phosphorus cycle is a slow biogeochemical cycle that, unlike the carbon and nitrogen cycles, does not have a significant atmospheric component. khanacademy.orgwikipedia.org The primary reservoir of phosphorus is in rocks and sediments. britannica.comkhanacademy.org

In terrestrial ecosystems, the cycle begins with the weathering of rocks, which slowly releases phosphate into the soil. khanacademy.orglibretexts.org Plants then assimilate this phosphate, incorporating it into their tissues. libretexts.org The phosphorus is then transferred through the food web. libretexts.org Decomposition of organic matter by microorganisms returns phosphate to the soil, where it can be taken up by plants again or become bound to soil particles. libretexts.orglibretexts.org

In aquatic ecosystems, phosphorus enters through runoff from land and from the weathering of underwater rocks. khanacademy.orgwikipedia.org It is taken up by phytoplankton and other aquatic plants, forming the base of the aquatic food web. libretexts.org When these organisms die, they sink to the bottom, where the phosphorus they contain can become part of the sediment. khanacademy.org Over geological timescales, this sediment can be uplifted to form new land, completing the long-term cycle. khanacademy.org

Environmental Speciation and Distribution of Phosphate in Natural Waters

The concentration and chemical form, or speciation, of phosphorus in natural waters are critical factors influencing aquatic ecosystem health. tandfonline.com Excessive phosphorus can lead to eutrophication, an overgrowth of algae that can deplete oxygen and harm other aquatic life. britannica.comlibretexts.org

Phosphorus in water is broadly classified into total phosphorus, which includes all forms, and its various sub-fractions. aces.edu These fractions are operationally defined based on analytical methods and include:

Total Dissolved Phosphorus (TDP): The fraction of total phosphorus that passes through a fine filter. youtube.com It is composed of both dissolved inorganic and dissolved organic phosphorus.

Soluble Reactive Phosphorus (SRP): This is the most bioavailable form of phosphorus and is primarily composed of orthophosphate. youtube.com

Dissolved Organic Phosphorus (DOP): This fraction consists of a wide range of organic molecules containing phosphorus. youtube.com

Particulate Phosphorus (PP): This includes phosphorus associated with living organisms, detritus, and mineral particles. aces.edu

The relative abundance of these different species can vary significantly depending on the type of water body, the surrounding land use, and the time of year. youtube.com For example, rivers often have higher concentrations of dissolved phosphorus than lakes, particularly after rainfall events that increase runoff. youtube.com

Environmental Impact of Excess Phosphate (e.g., Eutrophication in Aquatic Ecosystems)

Excess phosphate in aquatic systems is a significant environmental concern, primarily due to its role in a process known as eutrophication. tnasc.comepa.gov While phosphorus is an essential nutrient for all living organisms, its overabundance in water bodies can trigger a cascade of detrimental ecological effects. epa.govknowyourh2o.com This phenomenon, often termed cultural or accelerated eutrophication, is the human-induced acceleration of a lake's natural aging process. knowyourh2o.com

The primary sources of excess phosphate are anthropogenic and include runoff from agricultural fields treated with fertilizers and manure, discharges from wastewater treatment plants, leaking septic systems, and industrial effluents. epa.govknowyourh2o.comndsu.edu When these phosphates enter rivers, lakes, and coastal waters, they act as a potent fertilizer, stimulating the rapid and excessive growth of algae and aquatic plants. knowyourh2o.comumich.edu This explosive proliferation of phytoplankton is commonly referred to as an algal bloom. umich.edu

While an initial increase in aquatic plant life might seem beneficial, the consequences are severe. These dense blooms can block sunlight from reaching other plants and organisms deeper in the water. epa.gov More critically, when the large mass of algae in these blooms dies, it sinks to the bottom and is decomposed by aerobic bacteria. knowyourh2o.comumich.edu This decomposition process consumes vast amounts of dissolved oxygen in the water, leading to a condition called hypoxia (low oxygen) or, in extreme cases, anoxia (no oxygen). tnasc.comwildfish.org

These low-oxygen zones, often called "dead zones," are incapable of supporting most aquatic life. umich.edu Fish, invertebrates, and other organisms that cannot flee the area suffocate and die, leading to a sharp decline in biodiversity. knowyourh2o.comwildfish.org Furthermore, some algal blooms, known as harmful algal blooms (HABs), involve cyanobacteria that can produce toxins. umich.edu These toxins pose a direct threat to human health if they contaminate drinking water supplies and can also harm wildlife. A notable example occurred in August 2014, when a toxic algal bloom in Lake Erie contaminated the drinking water for the city of Toledo with the liver toxin microcystin. umich.edu

The ecological and economic ramifications of eutrophication are extensive, impacting fishing industries, recreational water activities, and tourism. umich.edu

Table 1: Key Stages and Impacts of Eutrophication

| Stage | Description | Key Impacts |

| Nutrient Loading | Excess phosphate and other nutrients enter the aquatic ecosystem from sources like agricultural runoff and wastewater. epa.govknowyourh2o.com | Increased nutrient concentrations in the water body. |

| Algal Bloom | The surplus of nutrients fuels the rapid and massive growth of algae and cyanobacteria. umich.eduwildfish.org | Reduced water clarity, blockage of sunlight, potential for toxin production by harmful algal blooms (HABs). epa.govumich.edu |

| Algal Die-off & Decomposition | The large algal population eventually dies and sinks to the bottom, where it is decomposed by bacteria. knowyourh2o.comumich.edu | High rates of bacterial respiration. |

| Oxygen Depletion (Hypoxia/Anoxia) | The decomposition process consumes large amounts of dissolved oxygen from the water column. tnasc.comwildfish.org | Creation of "dead zones" with insufficient oxygen to support most aquatic life. umich.edu |

| Ecological Collapse | Fish and other aerobic aquatic organisms die off due to the lack of oxygen. knowyourh2o.com | Significant loss of biodiversity, degradation of aquatic habitats, and negative impacts on fisheries and recreation. umich.eduwildfish.org |

Research on Reduced Phosphorus Compounds in Environmental Contexts

While the environmental impact of phosphate (where phosphorus is in its fully oxidized +5 state) is well-documented, research has increasingly turned to the role of reduced phosphorus compounds. researchgate.netnih.gov These compounds, where phosphorus has an oxidation state less than +5, include species such as phosphite (B83602) (P+3), hypophosphite (P+1), and phosphides (P-3). nih.gov For a long time, they have been a frequently overlooked component of the global phosphorus cycle. researchgate.net

Reduced phosphorus compounds have been detected in a variety of environments, particularly in anoxic settings like anaerobic sediments, wastewater treatment facilities, and certain industrial and agricultural processes. nih.gov Their presence raises significant questions about the biogeochemistry of phosphorus, suggesting that a biological phosphorus redox cycle may exist in nature. researchgate.net Although some early reports suggested that microorganisms in anaerobic environments could reduce phosphate to produce phosphite and hypophosphite, these findings have not always been confirmed by subsequent work. researchgate.net

Research has explored various facets of these compounds:

Bioavailability and Transformation: Studies dating back to the 1950s investigated the use of phosphite as a fertilizer. researchgate.net It was hypothesized that its beneficial effect was linked to its oxidation to phosphate by soil microorganisms, making it available to plants. researchgate.net More recent research suggests phosphite is more soluble and potentially more bioavailable than phosphate, which could be significant in phosphorus-limited ecosystems. elsi.jp

Sources: Reduced phosphorus compounds can enter the environment through several pathways. Anthropogenic inputs include the use of phosphite-containing fungicides and biostimulators in agriculture. bohrium.com Natural sources are also being investigated; data suggests that phosphite can be released from magmatic rocks and during meteorite impact events. elsi.jp There is also evidence for the biological production of phosphonates, which are organic compounds containing a reduced C-P bond. researchgate.netbohrium.com

Industrial and Geochemical Roles: An important area of research is the role of reduced phosphorus in the corrosion of iron and steel. researchgate.net These compounds can catalyze iron corrosion, and conversely, the corrosion process itself can release significant amounts of reduced phosphorus into the environment. researchgate.net This has potential implications for water distribution systems where phosphate inhibitors are used. researchgate.net

Climate Change Impacts: The cycling of reduced phosphorus is also being studied in the context of climate change. bohrium.com Predicted changes in rainfall patterns, leading to more frequent soil saturation and anoxia, may increase the formation of phosphonates and phosphites in soils. bohrium.com

Despite growing interest, data on the prevalence and cycling of reduced phosphorus compounds in many natural systems remains limited. nih.gov Elucidating their role is crucial for a complete understanding of the global phosphorus cycle and its environmental implications. nih.govelsi.jp

Table 2: Comparison of Oxidized and Reduced Phosphorus Compounds in the Environment

| Feature | Oxidized Phosphorus (Phosphate) | Reduced Phosphorus (e.g., Phosphite, Hypophosphite) |

| Oxidation State | +5 | +3, +1, -3 |

| Common Forms | Orthophosphate (H₂PO₄⁻, HPO₄²⁻) nih.gov | Phosphorous acid (H₃PO₃), Hypophosphorous acid (H₃PO₂) nih.gov |

| Environmental Prevalence | Widespread and commonly assumed to be the exclusive form of inorganic phosphorus. nih.gov | Found in specific anoxic environments; considered a rarer but significant component of the P cycle. researchgate.netnih.gov |

| Primary Environmental Concern | Eutrophication of aquatic ecosystems when in excess. tnasc.comepa.gov | Role in iron corrosion, potential bioavailability, and unknown impacts of cycling. researchgate.net |

| Major Sources | Agricultural runoff, wastewater, industrial discharge, weathering of rocks. epa.govknowyourh2o.com | Industrial processes, agricultural biostimulators/fungicides, geological sources, potential biological production. researchgate.netelsi.jpbohrium.com |

| Solubility | Can precipitate with minerals like calcium and iron, limiting availability. | Generally more soluble and mobile than phosphate. elsi.jp |

Advanced Research Topics and Emerging Frontiers in Protonated Phosphate Chemistry

Catalytic Roles of Phosphate (B84403) Species in Chemical Transformations

Phosphate species play crucial roles as catalysts in a wide array of chemical reactions, spanning from fundamental biological processes to industrial applications. Their ability to act as both acids and bases, coupled with their structural diversity, makes them versatile catalysts.

Phosphate-Mediated Catalysis in Non-Enzymatic Reactions (e.g., Maillard Reaction, Prebiotic Chemistry)

Phosphate ions are significant catalysts in non-enzymatic reactions critical to food chemistry and theories on the origin of life.

Maillard Reaction: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the browning and flavor of many cooked foods. Phosphate anions have been shown to accelerate the rate of Maillard browning. nih.govfishersci.ca This catalytic effect is attributed to several factors. Phosphate can act as a general base, enhancing proton abstraction from intermediate Amadori compounds. nih.govfishersci.ca It also facilitates the aldose/ketose equilibration of reducing sugars and promotes the dehydration of sugars to form reactive intermediates like α-dicarbonyls, which leads to increased browning. wikipedia.org Studies have shown that phosphate buffers can enhance browning by directly providing reactive intermediates from sugars. nih.gov The concentration of phosphate has a direct impact, with increased concentrations leading to more significant browning and loss of amino acids like glycine. wikipedia.org For instance, ribose 5-phosphate (R5P) is a potent inducer of the Maillard reaction, reacting with amino acids at a rate significantly faster than most other sugars, which is attributed to the catalytic function of the intramolecular phosphate group. fishersci.at

Prebiotic Chemistry: Phosphate is central to life's biochemistry, yet its low availability in primordial environments presents a puzzle for prebiotic chemistry. However, research suggests that phosphate could have played a catalytic role in the formation of essential biomolecules. Wet-dry cycles, mimicking shoreline or geothermal environments, could have concentrated inorganic phosphate, allowing it to participate in phosphorylation reactions. ereztech.com Histidyl peptides, plausible prebiotic organocatalysts, have been shown to catalyze phosphorylations. ereztech.comwikipedia.org In these systems, an ATP analog like imidazole (B134444) phosphate can be formed from orthophosphate and cyanate. wikipedia.org Histidyl peptides then catalyze the transfer of the phosphate group from imidazole phosphate to simple organic molecules like glycerol (B35011) and glycerate, a process that occurs via a phosphorylated histidyl intermediate. ereztech.comwikipedia.org This demonstrates a plausible prebiotic system for the catalyzed production of phosphorylated compounds on the early Earth, where peptides could have acted as precursors to modern enzymes. ereztech.com

Elucidation of Enzymatic Phosphoryl Transfer Mechanisms

Phosphoryl transfer reactions, catalyzed by enzymes such as kinases, phosphatases, and ATPases, are fundamental to cellular processes like signal transduction, energy metabolism, and DNA replication. nih.gov The mechanisms of these enzymatic reactions are complex and have been a subject of intense study.

Three primary mechanistic models have been proposed for phosphoryl transfer:

Associative (Addition-Elimination): This two-step mechanism involves the nucleophile adding to the phosphorus center first, forming a pentavalent trigonal bipyramidal intermediate. The leaving group is then expelled in a second step. fishersci.at This pathway is more common in reactions of phosphate triesters and diesters. wikipedia.org

Dissociative (SN1-like): In this model, the bond to the leaving group breaks first, resulting in a short-lived, highly reactive metaphosphate intermediate (PO₃⁻). This intermediate is then rapidly attacked by the nucleophile. nih.govfishersci.at This mechanism is considered a realistic possibility primarily for monoesters. wikipedia.org

Concerted (SN2-like): This is a single-step mechanism where the bond formation to the nucleophile and bond cleavage of the leaving group occur simultaneously, passing through a pentavalent trigonal bipyramidal transition state. fishersci.at

The actual mechanism employed by a specific enzyme depends on the nature of the substrate, the nucleophile, and the architecture of the enzyme's active site. fishersci.at Many enzymatic reactions are thought to proceed via a mechanism that is somewhere between the concerted and dissociative extremes, often described as having a "loose" transition state where the bonds to both the incoming nucleophile and the leaving group are weak. fishersci.co.uk

The stereochemical outcome of the reaction provides crucial insight into the mechanism. A direct transfer to the nucleophile, typical of a concerted or dissociative mechanism, results in an inversion of the configuration at the phosphorus atom. In contrast, a two-step mechanism involving a covalent phosphoenzyme intermediate leads to a retention of the original configuration. wikipedia.org

Table 1: Mechanistic Models of Enzymatic Phosphoryl Transfer

| Mechanism | Description | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Associative | Two-step process: nucleophilic addition followed by elimination. | Pentavalent intermediate | Retention (if phosphoenzyme intermediate) |

| Dissociative | Two-step process: leaving group departs first, then nucleophile attacks. | Metaphosphate intermediate | Inversion |

| Concerted | Single-step process: simultaneous bond formation and cleavage. | Pentavalent transition state | Inversion |

Phosphorus-Based Catalysis in Organic Synthesis

Organophosphorus compounds are not only reagents but also powerful catalysts in organic synthesis. americanelements.comfishersci.no This field has grown rapidly, moving beyond traditional uses in reactions like the Wittig and Mitsunobu reactions. sigmaaldrich.com

Nucleophilic Phosphine (B1218219) Catalysis: This is a major area where phosphines are used in catalytic amounts. The mechanism typically involves the nucleophilic addition of a phosphine to an electrophilic substrate, such as an alkene, alkyne, or allene, to form a reactive zwitterionic intermediate. americanelements.comsigmaaldrich.com This intermediate can then participate in a variety of transformations, including cycloadditions and annulations, leading to the synthesis of complex molecules under mild conditions. sigmaaldrich.com

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective reactions. These catalysts operate through hydrogen bonding, activating electrophiles and controlling the stereochemical outcome of the reaction.

Other Phosphorus-Based Catalysts:

Phosphine Oxide Lewis Base Catalysis: Chiral phosphine oxides can act as Lewis bases to catalyze asymmetric reactions. americanelements.com

Iminophosphorane Superbase Catalysis: These compounds are used for deprotonation in enantioselective transformations. sigmaaldrich.com

Phosphonium Salt Phase Transfer Catalysis: These salts are effective in promoting reactions between reactants in different phases, offering a green and sustainable synthetic tool. americanelements.com

The versatility of phosphorus, with its range of oxidation states from -3 to +5 and diverse coordination modes, allows for the design of a wide variety of catalysts for efficient and selective chemical synthesis. fishersci.no

Synthetic Methodologies Involving Phosphate Moieties

The synthesis of organophosphorus compounds, which contain carbon-phosphorus bonds, is a cornerstone of modern organic chemistry due to their widespread applications.

Preparation of Organophosphorus Compounds with Specific Phosphate Structures

Several classical and modern methods are employed for the synthesis of organophosphorus compounds.

Arbuzov and Michaelis-Becker Reactions: The Arbuzov reaction, discovered by Michaelis and later extensively studied by Arbuzov, is a fundamental method for forming a P-C bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate. americanelements.com A related method is the Michaelis-Becker reaction. An improved process for preparing compounds like carbamoylmethylphosphonates utilizes phase transfer catalysis, which allows the reaction to proceed under milder conditions and avoids the degradation of products. sigmaaldrich.com

Perkow Reaction: This reaction is a widely adopted method for the production of vinyl phosphates. fishersci.co.uk

Reactions of Phosphorus Halides: Phosphorus trichloride (B1173362) (PCl₃) and phosphorus oxychloride (POCl₃) are key industrial precursors for organophosphorus compounds. americanelements.com For example, POCl₃ reacts with alcohols to form organophosphates. mpg.de

Transition-Metal-Catalyzed Cross-Coupling: Modern methods often involve transition-metal catalysis. Organophosphates can serve as electrophiles in coupling reactions. For instance, the Kumada reaction couples vinyl diethyl phosphates with Grignard reagents (like vinylmagnesium bromide) using nickel or iron catalysts to form conjugated dienes. fishersci.co.uk Similarly, the Suzuki reaction uses palladium or nickel complexes to couple organophosphates with boronic acids to create new C-C bonds. fishersci.co.uk

Electrochemical Synthesis: Recent advances include green electrochemical methods for forming P-C, P-N, P-O, and P-S bonds, offering a sustainable approach to synthesizing organophosphorus compounds. thermofisher.in

Table 2: Selected Synthetic Methods for Organophosphorus Compounds

| Reaction Name | Reactants | Product | Key Feature |

|---|---|---|---|

| Arbuzov Reaction | Trialkyl phosphite + Alkyl halide | Dialkyl phosphonate | Forms a P-C bond |

| Kumada Coupling | Organophosphate + Grignard reagent | Coupled organic molecule | Ni or Fe catalyzed C-C bond formation |

| Suzuki Coupling | Organophosphate + Boronic acid | Coupled organic molecule | Pd or Ni catalyzed C-C bond formation |

| Perkow Reaction | Trialkyl phosphite + α-Halo ketone | Vinyl phosphate | Forms a vinyl phosphate |

Asymmetric Synthesis of Chiral Phosphorus-Containing Compounds

The development of methods to synthesize enantiomerically pure chiral phosphorus compounds is of great importance, as these compounds are used as chiral ligands in asymmetric catalysis, as well as in pharmaceuticals and agrochemicals. fishersci.setcichemicals.com

Several strategies have been developed to achieve stereocontrol in the synthesis of P-chiral compounds:

Chiral Auxiliaries: A common approach involves using a stoichiometric amount of a chiral auxiliary, such as (-)-ephedrine, to direct the stereochemical outcome of the reaction. fishersci.ca The auxiliary is later removed to yield the enantiopure phosphorus compound.

Catalytic Asymmetric Synthesis: This is a more efficient approach that uses a chiral catalyst to control the stereoselectivity.

Metal-Complex Catalysis: Transition metal complexes containing chiral ligands are widely used. For example, palladium-catalyzed asymmetric cyclization has been used to synthesize P-chiral biaryl phosphonates with high enantioselectivity. tcichemicals.com

Organocatalysis: Chiral organocatalysts, such as trimethylsilyl (B98337) ethers of diarylprolinol, have proven effective in reactions like the asymmetric phospha-Michael addition of phosphorus nucleophiles to activated alkenes. wikipedia.org Chiral Brønsted acids can also catalyze the asymmetric addition of dialkyl phosphites to imines (phospha-Mannich reaction) to produce chiral α-aminophosphonates. wikipedia.org

Nucleophilic Catalysis: Chiral nucleophilic catalysts have been used to synthesize P-stereogenic centers by coupling racemic H-phosphinate species with alcohols. fishersci.no

Stereodivergent Synthesis: Advanced methods allow for the synthesis of all possible stereoisomers of a product with multiple chiral centers. One such method uses a synergistic combination of a phosphonium-based ion-pair catalyst and a base to control both the kinetic and thermodynamic products of a reaction, providing access to all four stereoisomers of a compound with two adjacent chiral centers. fishersci.se

These methodologies provide access to a wide range of structurally diverse and enantiomerically enriched phosphorus compounds, which are crucial for advancing asymmetric synthesis and catalysis. tcichemicals.com

Interdisciplinary Research on Protonated Phosphate Systems

Protonated phosphates, species such as dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), are central to a variety of scientific fields, bridging geochemistry and advanced materials science. Their ability to participate in proton transfer and form stable crystalline structures makes them key players in natural geological processes and in the development of novel technological materials.

Geochemical Processes and Mineral Formation Involving Phosphate

The geochemistry of phosphorus is intricately linked to the presence and transformation of protonated phosphate species. These ions are fundamental intermediates in the dissolution and precipitation reactions that govern the formation of a wide array of phosphate minerals. The local pH of the environment is a critical factor, dictating which protonated species predominates and, consequently, which minerals are stable. encyclopedia.pubmdpi.com

Under acidic conditions, the orthophosphate ion (PO₄³⁻) becomes protonated, forming HPO₄²⁻ or H₂PO₄⁻. encyclopedia.pub This process is crucial in the weathering of primary phosphate minerals like apatite, the original source of most phosphorus in the geological cycle. tandfonline.com The dissolution of apatite releases phosphate into the environment, where it can reprecipitate as secondary phosphate minerals. The formation of these secondary minerals is often mediated by biological activity and the presence of organic matter. tandfonline.comnih.gov

Several important phosphate minerals are themselves protonated phosphates. Examples include:

Monetite (CaHPO₄) and Brushite (CaHPO₄·2H₂O) : These minerals often form as intermediates in biomineralization pathways and are found in guano deposits and calculi. tandfonline.comusgs.gov Their formation is a direct result of the precipitation of calcium ions with the hydrogen phosphate anion.